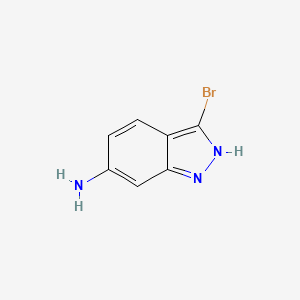

3-bromo-1H-indazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-1H-indazol-6-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of indazole, a heterocyclic compound that is an important building block for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, can be synthesized using various methods. One common approach involves molecular hybridization strategy . In one study, a series of indazole derivatives were designed and synthesized using this strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

Molecular Structure Analysis

The molecular structure of “3-bromo-1H-indazol-6-amine” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 212.05 g/mol . The InChI key for this compound is WLDHNAMVDBASAW-UHFFFAOYSA-N .

Scientific Research Applications

Antitumor Activity

“3-bromo-1H-indazol-6-amine” derivatives have shown promising antitumor activity. A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line .

Cell Apoptosis

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Anticancer Agents

1H-indazole-6-amine derivatives have been discovered as anticancer agents. These compounds have been synthesized and evaluated for their biological activity .

Inhibiting Cell Growth

Certain compounds, such as 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have been able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Synthesis of Lenacapavir

“3-bromo-1H-indazol-6-amine” is an important intermediate in the synthesis of Lenacapavir, a drug used for the treatment of HIV .

Broad Range of Chemical and Biological Properties

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

Future Directions

Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more effective synthesis methods, exploring the mechanisms of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .

Mechanism of Action

Target of Action

3-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been shown to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment . In particular, it has been found to interact with the hinge region of tyrosine kinase , a protein that plays a crucial role in signal transduction pathways and is often implicated in cancer and other diseases .

Mode of Action

The compound’s interaction with its targets leads to a series of changes at the molecular level. For instance, in the case of tyrosine kinase, the binding of 3-bromo-1H-indazol-6-amine can inhibit the kinase’s activity . This inhibition can disrupt the signal transduction pathways that the kinase is involved in, potentially leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of tyrosine kinase by 3-bromo-1H-indazol-6-amine can affect multiple biochemical pathways. For example, tyrosine kinases are involved in the regulation of cell growth and proliferation. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in the growth of cancer cells .

Result of Action

The primary result of 3-bromo-1H-indazol-6-amine’s action is the inhibition of tyrosine kinase activity, which can lead to a decrease in the proliferation of cancer cells . Additionally, the compound has been shown to have a promising inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia .

properties

IUPAC Name |

3-bromo-2H-indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIJITFZLLQUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598305 |

Source

|

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52347-72-5 |

Source

|

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)